(Z)-Akuammidine

Catalog No.
S1833660
CAS No.
113973-31-2
M.F
C21H24N2O3
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-Akuammidine

CAS Number

113973-31-2

Product Name

(Z)-Akuammidine

Molecular Formula

C21H24N2O3

Molecular Weight

0

(Z)-Akuammidine, also known as (Z)-Rhazine, is a naturally occurring alkaloid found in the leaves of Eriobotrya japonica, commonly known as the loquat plant []. While the full extent of its potential applications is still being explored, (Z)-Akuammidine has been investigated for its various scientific research applications, including:

Bioactive properties

Studies have shown that (Z)-Akuammidine possesses various bioactive properties, including antioxidant, antimicrobial, and cytotoxic activities [, ]. These properties make it a potential candidate for the development of new drugs or therapeutic agents.

  • Antioxidant activity: Research suggests that (Z)-Akuammidine may have the ability to scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases []. This potential antioxidant property could be beneficial for preventing or managing oxidative stress-related conditions.
  • Antimicrobial activity: Studies have shown that (Z)-Akuammidine exhibits antimicrobial activity against various bacteria and fungi []. This suggests that it could be explored for the development of novel antimicrobial agents to combat infectious diseases.
  • Cytotoxic activity: Some studies have reported cytotoxic effects of (Z)-Akuammidine on certain cancer cell lines []. However, further research is needed to understand its potential as an anti-cancer agent and its specific mechanisms of action.

(Z)-Akuammidine is a naturally occurring alkaloid primarily derived from plants in the Apocynaceae family. This compound is characterized by its unique structural features, including an indole framework and a bicyclic system, which contribute to its biological activities. The molecular formula for (Z)-Akuammidine is C₁₄H₁₅N₃O, and it exhibits a significant degree of stereochemistry, particularly in its double bond configuration, which influences its reactivity and interactions with biological systems .

That are critical for its synthesis and functionalization. Key reactions include:

  • Aldol Condensation: This is a fundamental reaction in the synthesis of (Z)-Akuammidine, allowing for the formation of carbon-carbon bonds and the construction of its complex structure .
  • Knoevenagel Condensation: This reaction is utilized to form carbon-carbon double bonds, which are essential in establishing the compound's stereochemistry .
  • Cyclization Reactions: Various cyclization methods, including Mannich-type reactions and Lewis acid-mediated cyclizations, are employed to create the bicyclic structures characteristic of (Z)-Akuammidine and related alkaloids .

(Z)-Akuammidine exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notable activities include:

  • Anticancer Properties: Studies have indicated that (Z)-Akuammidine possesses cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent .
  • Neuroprotective Effects: Preliminary research suggests that (Z)-Akuammidine may have neuroprotective properties, although further studies are needed to elucidate these effects fully .

The synthesis of (Z)-Akuammidine can be achieved through several methodologies:

  • Total Synthesis via Aldol Condensation: A prominent method involves using aldol condensation followed by hydroboration to yield high diastereoselectivity .
  • Diverse Synthetic Strategies: Other strategies include Lewis acid-mediated cyclizations and Mannich-type reactions that facilitate the construction of the indole-fused bicyclic structure .
  • Stepwise Approaches: Recent studies have reported multi-step synthesis involving various reactions such as oxidation and esterification to achieve the desired compound .

(Z)-Akuammidine has potential applications in several fields:

  • Pharmaceutical Development: Its bioactive properties make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Natural Product Research: As a secondary metabolite, it serves as a reference material for studies on plant-derived compounds and their therapeutic potentials .
  • Chemical Biology: The compound's unique structure allows it to be used as a probe in chemical biology studies to explore molecular interactions within biological systems.

Research into the interaction of (Z)-Akuammidine with biological targets has revealed important insights:

  • Receptor Binding Studies: Investigations into how (Z)-Akuammidine interacts with specific receptors can provide information on its mechanism of action and therapeutic potential .
  • Enzyme Inhibition: Studies have shown that (Z)-Akuammidine may inhibit certain enzymes involved in disease pathways, making it a valuable candidate for further exploration in drug design .

Several compounds share structural or functional similarities with (Z)-Akuammidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
VincamineIndole structure; bicyclicKnown for cognitive enhancement properties
QuercetinFlavonoid; phenolic structureAntioxidant properties
VellosimineDerived from E-AkuammidineExhibits neuroprotective effects
AjmalineAlkaloid; indole frameworkUsed in cardiac arrhythmia treatment

(Z)-Akuammidine is unique due to its specific stereochemistry and bioactivity profile, distinguishing it from these similar compounds. Its diverse biological activities and potential therapeutic applications make it a significant focus of ongoing research in medicinal chemistry and pharmacology.

Appearance

Cryst.

Dates

Modify: 2023-08-15

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